4-(2-Bromophenyl)-4-hydroxybutan-2-one
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Overview
Description
4-(2-Bromophenyl)-4-hydroxybutan-2-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a hydroxybutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-4-hydroxybutan-2-one typically involves the bromination of phenyl derivatives followed by the introduction of the hydroxybutanone group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring. This is followed by a series of reactions to attach the hydroxybutanone group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The subsequent steps to introduce the hydroxybutanone group are carried out in reactors designed to handle the specific reaction conditions required for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-4-hydroxybutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-(2-Bromophenyl)-4-oxobutan-2-one.
Reduction: Formation of 4-(2-Bromophenyl)-4-hydroxybutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromophenyl)-4-hydroxybutan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-(2-Bromophenyl)-4-hydroxybutan-2-one exerts its effects involves interactions with specific molecular targets. The bromine atom and hydroxybutanone group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another brominated phenyl derivative with different functional groups.
4-Bromophenol: A simpler brominated phenyl compound with a hydroxyl group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a bromophenyl group and additional functional groups .
Uniqueness
4-(2-Bromophenyl)-4-hydroxybutan-2-one is unique due to its specific combination of a brominated phenyl ring and a hydroxybutanone moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-(2-bromophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5,10,13H,6H2,1H3 |
InChI Key |
AAAAEHXIPOOSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1Br)O |
Origin of Product |
United States |
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